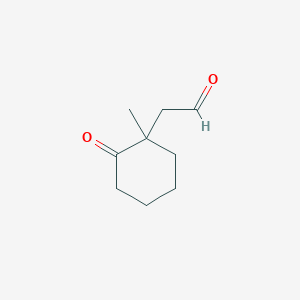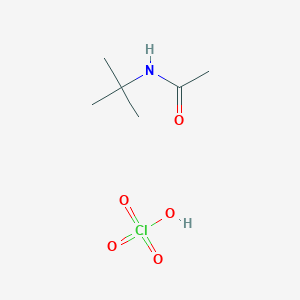![molecular formula C11H17BrSi B14343584 {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane CAS No. 104330-78-1](/img/structure/B14343584.png)
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane typically involves the bromination of a precursor compound. One common method is the bromination of {[2-(Methyl)phenyl]methyl}(trimethyl)silane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include {[2-(Azidomethyl)phenyl]methyl}(trimethyl)silane or {[2-(Thiophenylmethyl)phenyl]methyl}(trimethyl)silane.
Oxidation: The major product is {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.
Reduction: The major product is {[2-(Methyl)phenyl]methyl}(trimethyl)silane.
Scientific Research Applications
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane involves the reactivity of the bromomethyl group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can stabilize intermediates and transition states, facilitating the reaction. The phenyl ring provides additional stability through resonance effects.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Chloromethyl)phenyl]methyl}(trimethyl)silane
- {[2-(Iodomethyl)phenyl]methyl}(trimethyl)silane
- {[2-(Methyl)phenyl]methyl}(trimethyl)silane
Uniqueness
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the trimethylsilyl group imparts stability and lipophilicity, enhancing its utility in various applications.
Properties
CAS No. |
104330-78-1 |
|---|---|
Molecular Formula |
C11H17BrSi |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-13(2,3)9-11-7-5-4-6-10(11)8-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
UFMWBLOYIMQIIP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


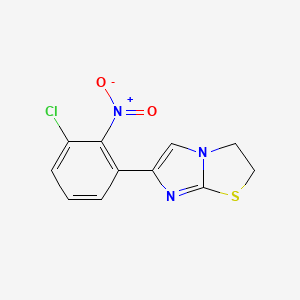
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
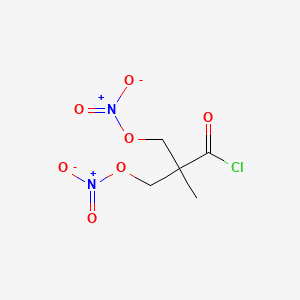
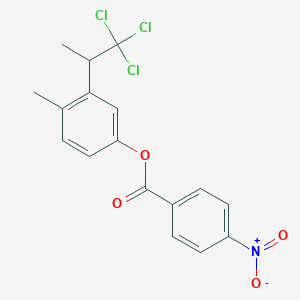
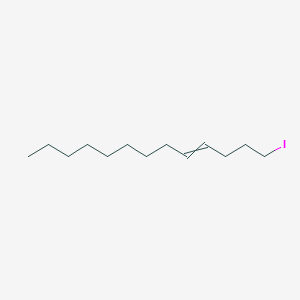

![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
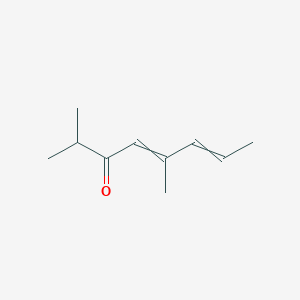
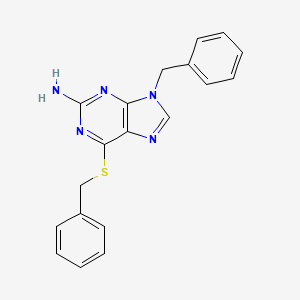
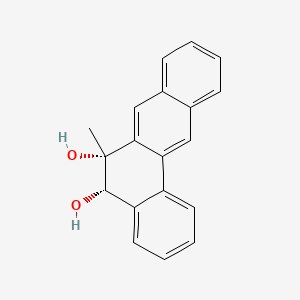
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
